molecular formula C26H26N2O8 B11046480 Ethyl 5-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B11046480
M. Wt: 494.5 g/mol
InChI Key: NWIAYFVBVZPHIF-UHFFFAOYSA-N
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Description

Ethyl 5-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a benzodioxole moiety, a methoxyphenyl group, and a dihydropyridine ring, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzodioxole Moiety: Starting with catechol, the benzodioxole ring is formed through a cyclization reaction with formaldehyde under acidic conditions.

    Amination: The benzodioxole intermediate is then reacted with an appropriate amine to introduce the amino group.

    Coupling with Methoxyphenyl Group: The resulting compound is coupled with a methoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of the Dihydropyridine Ring: The final step involves the cyclization of the intermediate with ethyl acetoacetate and ammonium acetate under reflux conditions to form the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential interactions with biological macromolecules. Its structure suggests it could interact with enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, Ethyl 5-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is explored for its potential therapeutic effects. Its structural features suggest it could be developed as an anti-inflammatory, anticancer, or neuroprotective agent.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic residues in proteins, while the dihydropyridine ring can mimic natural substrates of enzymes. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((1,3-benzodioxol-5-ylmethyl)amino)benzoate
  • Methyl 4-((2,4-dioxo-1,3-thiazolidin-5-yl)amino)benzoate
  • Dimethyl 5-((1,3-benzodioxol-5-ylmethylene)amino)isophthalate

Uniqueness

Ethyl 5-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate stands out due to its combination of a benzodioxole moiety, a methoxyphenyl group, and a dihydropyridine ring. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

properties

Molecular Formula

C26H26N2O8

Molecular Weight

494.5 g/mol

IUPAC Name

ethyl 5-[3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C26H26N2O8/c1-3-34-26(32)19-13-28-25(31)23(24(19)30)18(16-5-7-17(33-2)8-6-16)11-22(29)27-12-15-4-9-20-21(10-15)36-14-35-20/h4-10,13,18H,3,11-12,14H2,1-2H3,(H,27,29)(H2,28,30,31)

InChI Key

NWIAYFVBVZPHIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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